(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene
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Overview
Description
(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-ene is a complex organic compound featuring a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the bicyclic core and the introduction of the dioxaborolane group. One common approach is to start with a suitable bicyclic precursor, which undergoes cyclopropanation to introduce the cyclopropyl group. The dioxaborolane moiety is then introduced through a boronation reaction, often using reagents such as bis(pinacolato)diboron under palladium-catalyzed conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands. The choice of solvents, catalysts, and purification methods are critical factors in achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the dioxaborolane moiety.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
(1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and developing bioactive molecules.
Industry: Used in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which (1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dioxaborolane moiety can participate in reversible covalent bonding, which is useful in enzyme inhibition or activation studies.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6S)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
Uniqueness
Compared to similar compounds, (1R,5S)-8-Cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[321]oct-2-ene stands out due to its unique bicyclic structure and the presence of both a cyclopropyl group and a dioxaborolane moiety
Properties
Molecular Formula |
C16H26BNO2 |
---|---|
Molecular Weight |
275.2 g/mol |
IUPAC Name |
(1R,5S)-8-cyclopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C16H26BNO2/c1-15(2)16(3,4)20-17(19-15)11-9-13-7-8-14(10-11)18(13)12-5-6-12/h9,12-14H,5-8,10H2,1-4H3/t13-,14+/m1/s1 |
InChI Key |
BRKDMYLTJDNNMN-KGLIPLIRSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C[C@H]3CC[C@@H](C2)N3C4CC4 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3CCC(C2)N3C4CC4 |
Origin of Product |
United States |
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